N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide
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Overview
Description
N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C10H20N2O. It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with isopropylamine and methylating agents. One common method includes the following steps:
Starting Material: Piperidine-4-carboxylic acid.
Reaction with Isopropylamine: The carboxylic acid group is converted to an amide by reacting with isopropylamine under acidic conditions.
Methylation: The resulting amide is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems, particularly by inhibiting certain enzymes or receptors. This modulation can lead to various therapeutic effects, such as pain relief and anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(propan-2-yl)piperidine-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.
N-Methyl-N-(propan-2-yl)piperidine-2-carboxamide: Another isomer with the carboxamide group at the 2-position.
Uniqueness
N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its isomers. This uniqueness makes it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N-methyl-N-propan-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C10H20N2O/c1-8(2)12(3)10(13)9-4-6-11-7-5-9/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
QMYFFOVYQNMFKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C(=O)C1CCNCC1 |
Origin of Product |
United States |
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